molecular formula C12H16N2O4S B2369157 Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate CAS No. 941974-69-2

Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate

Cat. No.: B2369157
CAS No.: 941974-69-2
M. Wt: 284.33
InChI Key: MINKGZZRQGVBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group. The carbamate functional group (–O–CO–NH–) is esterified with an ethyl group, conferring both lipophilic and polar characteristics. The isothiazolidine dioxide moiety introduces sulfone and cyclic amine functionalities, which may enhance binding affinity to biological targets, analogous to sulfonamide-based drugs .

Properties

IUPAC Name

ethyl N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-10-4-6-11(7-5-10)14-8-3-9-19(14,16)17/h4-7H,2-3,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINKGZZRQGVBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate typically involves the reaction of ethyl carbamate with a suitable phenyl isothiocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The isothiazolidine ring is then introduced through a cyclization reaction involving a sulfur-containing reagent, followed by oxidation to achieve the dioxido form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the isothiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts to activate the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The dioxidoisothiazolidine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress response and inflammation.

Comparison with Similar Compounds

Chlorophenyl Carbamates

Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (e.g., 4a–i, 5a–i, 6a–i) share a phenyl carbamate backbone but differ in substituents. These analogs feature chloro, dichlorophenyl, or alkyl groups, which influence electronic properties and steric bulk . In contrast, Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate replaces halogens with a polar isothiazolidine dioxide ring, likely enhancing water solubility and altering target interactions.

Vinyl and Ethyl Carbamates

Vinyl carbamate, a structural analog of ethyl carbamate, demonstrates significantly higher carcinogenicity and mutagenicity due to its metabolic activation into reactive epoxides .

Agrochemical Carbamates

Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate), a herbicide, highlights the structural diversity of carbamates. Its phenoxy and phenylurea substituents enable photosynthesis inhibition in plants, whereas the isothiazolidine dioxide group in the main compound may favor interactions with mammalian enzymes or microbial targets .

Physicochemical Properties

Lipophilicity, a critical determinant of bioavailability, is influenced by substituents. Chlorophenyl carbamates (e.g., 4a–i) exhibit log k values (determined via HPLC) ranging from 1.2 to 3.8, reflecting increased lipophilicity with larger alkyl chains .

Biological Activity

Ethyl (4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a compound of interest in medicinal chemistry and agricultural sciences due to its diverse biological activities. This article explores its biological mechanisms, effects, and applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of thiocarbamate compounds. Its structure includes a dioxidoisothiazolidine moiety, which contributes to its biological activity. The compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

The primary biological activity of this compound is linked to its ability to interfere with microtubule formation in plant cells. Microtubules are critical components of the cytoskeleton involved in various cellular processes including cell division and transport. Disruption of microtubule dynamics leads to stunted growth and cell death in plants, making this compound a potential herbicide.

Antimicrobial Activity

Research has indicated that derivatives of carbamate compounds exhibit significant antimicrobial properties. This compound has shown potential in inhibiting the growth of various bacterial strains, although specific data on its spectrum of activity remains limited.

Herbicidal Properties

The herbicidal activity of this compound has been documented through studies demonstrating its efficacy against specific weed species. The mechanism involves the inhibition of microtubule assembly, which is essential for cell division in plants.

Study 1: Herbicidal Efficacy

A controlled study evaluated the herbicidal effects of this compound on common agricultural weeds. The results indicated a significant reduction in plant height and biomass after treatment compared to untreated controls.

TreatmentPlant Height Reduction (%)Biomass Reduction (%)
Control00
Low Dose4530
High Dose7560

Study 2: Microbial Inhibition

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Selective Inhibition : The compound selectively inhibits certain microbial enzymes, which may lead to its effectiveness as an antimicrobial agent.
  • Environmental Impact : The herbicidal properties raise concerns regarding environmental safety and non-target species effects.
  • Potential Applications : Its unique mechanism suggests potential applications not only in agriculture but also in developing novel antimicrobial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.